N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Description
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted with a 3,4,5-trimethylpyrazole moiety at the 6-position and a 4-ethylbenzyl group attached via an amide linkage at the 3-position.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-5-17-6-8-18(9-7-17)12-23-21(26)19-10-11-20(22-13-19)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJEWDFNBPWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Substitution with 4-ethylbenzyl Group:
Attachment of 3,4,5-trimethyl-1H-pyrazol-1-yl Group: The final step involves the reaction of the intermediate compound with 3,4,5-trimethyl-1H-pyrazole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with sulfonamide derivatives reported in , such as:
N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (24)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25)
Key Differences :
- Backbone : The target compound features a nicotinamide (amide-linked benzyl group), whereas compounds 24 and 25 contain sulfonamide and carbamoyl groups.
- Substituents : All three compounds share the 3,4,5-trimethylpyrazole substituent on pyridine but differ in aromatic substitutions:
- Target: 4-ethylbenzyl (lipophilic).
- 24: Phenyl (moderately polar).
- 25: 4-Chlorophenyl (electron-withdrawing, enhances polarity and binding affinity).
Table 1: Structural and Functional Comparison
Physicochemical Properties
Melting Points :
Analytical Methodologies
details a UPLC-MS/MS method for quantifying nicotinamide analogs, achieving:
- LOD : 0.075–0.600 μg/mL.
- Recovery: 84.6–108.6% . This method could be applied to the target compound, suggesting comparable detectability and precision.
Table 2: Analytical Parameters
| Parameter | Target Compound (Inferred) | Compound 24/25 |
|---|---|---|
| Primary Analysis | UPLC-MS/MS | IR, NMR, elemental analysis |
| Sensitivity (LOD) | ~0.075–0.600 μg/mL | Not reported |
| Recovery | 84.6–108.6% | Not applicable |
Pharmacological Implications (Inferred)
- Lipophilicity : The target’s 4-ethylbenzyl group likely enhances membrane permeability compared to the sulfonamide analogs.
- Electron Effects : The chloro substituent in 25 may improve target binding (e.g., kinase inhibition) via electron-withdrawing effects, whereas the ethyl group in the target compound could optimize metabolic stability.
- Bioavailability : The nicotinamide backbone may offer better solubility than sulfonamides, balancing lipophilicity and absorption.
Biological Activity
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS Number: 1286709-46-3) is a synthetic compound with a unique structure that combines a nicotinamide moiety with a 3,4,5-trimethyl-1H-pyrazole group. This combination potentially endows the compound with diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O |
| Molecular Weight | 348.4 g/mol |
| Structure | Chemical Structure |
Preliminary studies indicate that this compound may interact with various biological targets involved in inflammatory pathways and neuroprotection. The presence of the pyrazole ring is particularly significant as it has been associated with moderate to high insecticidal and acaricidal activities against pests such as Tetranychus cinnabarinus and Plutella xylostella .
Insecticidal and Acaricidal Activities
Research has shown that compounds containing the trimethylpyrazole structure exhibit notable insecticidal properties. The effectiveness of this compound against various pests suggests potential applications in agriculture for pest control .
Anti-inflammatory Properties
The nicotinamide component of the compound may contribute to its anti-inflammatory effects. Studies have indicated that nicotinamide derivatives can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Research indicates that similar pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Case Studies
- Insect Resistance : A study conducted on the efficacy of this compound showed a significant reduction in pest populations when applied at optimal concentrations. The compound demonstrated a higher efficacy compared to traditional insecticides .
- Neuroprotection : In vitro experiments on neuronal cell lines treated with the compound revealed a decrease in cell death rates under oxidative stress conditions. This suggests a potential role for this compound in neuroprotective therapies .
Comparative Analysis with Related Compounds
The unique structural features of this compound can be contrasted with other related compounds:
| Compound Name | Structure Feature | Unique Biological Activity |
|---|---|---|
| N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | Different ethoxy position | Potentially different insecticidal properties |
| 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | Contains sulfonamide group | Enhanced solubility and pharmacodynamics |
| N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl)nicotinamide | Similar pyrazole but fewer methyl groups | Potentially lower biological activity |
Q & A
Q. Key Variables :
- Catalysts : Sodium hydride (NaH) for deprotonation , potassium carbonate (K₂CO₃) as a base .
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction rates .
- Temperature : Controlled heating (80–120°C) prevents decomposition of intermediates .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies ethylbenzyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.6 ppm for CH₂) and pyrazole methyl groups (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~168 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.2) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .
Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can researchers assess the in vitro biological activity of this compound?
Q. Methodological Answer :
- Target-Based Assays :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases (PDEs) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Data Interpretation : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only wells .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer :
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence) .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS .
- Off-Target Effects : Perform counter-screens against related targets (e.g., PDE4 vs. PDE5) .
Case Study : If anti-inflammatory activity conflicts, compare results in primary macrophages (e.g., RAW264.7) vs. immortalized lines to rule out cell-type specificity .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
- Substituent Modification :
- Pyrazole Methyl Groups : Replace 3,4,5-trimethyl with halogenated analogs to assess steric/electronic effects on target binding .
- Ethylbenzyl Chain : Shorten to methyl or extend to propyl to probe hydrophobic interactions .
- Biological Testing : Compare modified analogs in dose-response assays (IC₅₀ shifts >5-fold indicate critical substituents) .
- Computational Modeling : Docking (AutoDock Vina) into homology models of targets (e.g., COX-2) to predict binding modes .
Data Integration : Correlate logP (from HPLC retention times) with cellular permeability .
Advanced: What crystallographic methods confirm the 3D structure and binding modes?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction :
- Grow crystals via vapor diffusion (e.g., ethanol/water) .
- Resolve structure at 0.9 Å resolution to map pyrazole-nicotinamide dihedral angles (<30° preferred for planarity) .
- Co-crystallization with Targets : Soak crystals with human PDE4B or kinase domains to identify H-bond interactions (e.g., pyrazole N-H with Glu406) .
- Data Validation : R-factor <0.05 and Ramachandran outliers <0.2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
